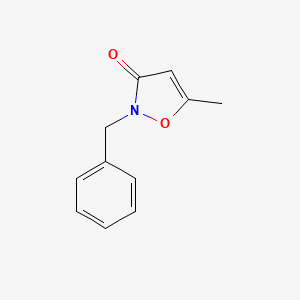
2-benzyl-5-methylisoxazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-5-methylisoxazol-3(2H)-one is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-methylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-benzyl-5-methylisoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-benzyl-5-methylisoxazol-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-benzyl-5-methylisoxazole: Lacks the carbonyl group at the 3-position.
5-methylisoxazol-3(2H)-one: Lacks the benzyl group at the 2-position.
2-benzylisoxazol-3(2H)-one: Lacks the methyl group at the 5-position.
Uniqueness
2-benzyl-5-methylisoxazol-3(2H)-one is unique due to the presence of both benzyl and methyl groups, which may confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interactions with biological targets.
Propiedades
Número CAS |
73028-21-4 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2-benzyl-5-methyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H11NO2/c1-9-7-11(13)12(14-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Clave InChI |
JNYPOJQDTGBJHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(O1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


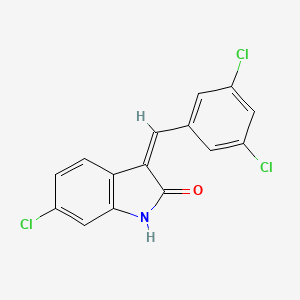
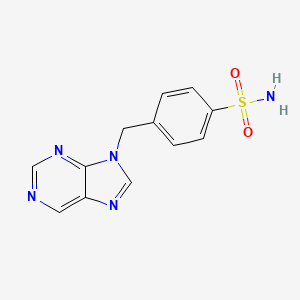
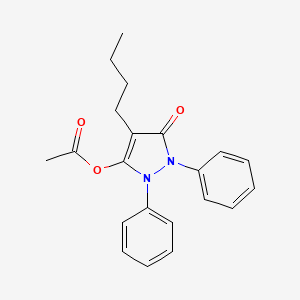
![4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12923729.png)
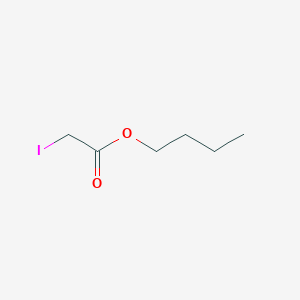

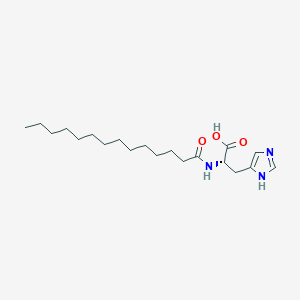
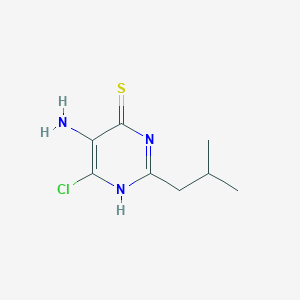
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12923768.png)

![Ethyl 4-chloro-2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B12923778.png)
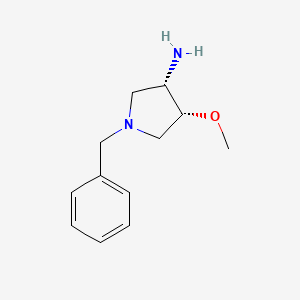
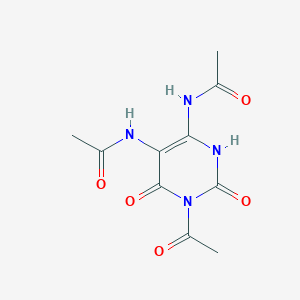
![4-Bromo-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12923796.png)
